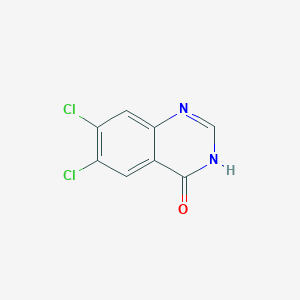

6,7-Dichloroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6,7-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESAHLRLKCVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289822 | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-39-0 | |

| Record name | 6958-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

Introduction

6,7-Dichloroquinazolin-4(3H)-one is a pivotal heterocyclic compound, serving as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, planar structure, adorned with reactive chlorine and lactam functionalities, makes it an attractive scaffold for medicinal chemists. Notably, this quinazolinone core is a key precursor in the synthesis of several tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic protocols for this compound, offering in-depth procedural details, mechanistic insights, and a comparative analysis of the available methodologies for researchers, scientists, and drug development professionals.

Primary Synthesis Route: The Niementowski Reaction

The most direct and widely employed method for the synthesis of this compound is a variation of the Niementowski quinazolinone synthesis. This classical reaction involves the condensation of an anthranilic acid derivative with an amide. In this specific case, 2-amino-4,5-dichlorobenzoic acid is reacted with formamide, which serves as both the reagent and the solvent.

Causality Behind Experimental Choices

The selection of 2-amino-4,5-dichlorobenzoic acid as the starting material directly installs the desired 6,7-dichloro substitution pattern on the final quinazolinone ring. Formamide is an ideal reagent as it provides the single carbon atom required to form the pyrimidine ring and also serves as a high-boiling polar solvent, facilitating the reaction at the necessary elevated temperatures. The reaction is typically conducted at temperatures ranging from 130-160°C to drive the cyclization and dehydration steps to completion. The work-up procedure involves precipitation in water, which takes advantage of the low solubility of the product in aqueous media, allowing for a straightforward initial purification.

Reaction Mechanism

The Niementowski reaction is understood to proceed through an initial acylation of the amino group of the anthranilic acid by formamide, forming an N-formyl intermediate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the carboxylic acid carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the stable quinazolinone ring system.

Diagram 1: Proposed Mechanism of the Niementowski Synthesis of this compound

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous halo-substituted quinazolinones, such as 6-bromoquinazolin-4(3H)-one[1].

Materials:

-

2-amino-4,5-dichlorobenzoic acid

-

Formamide

-

Deionized water

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,5-dichlorobenzoic acid (e.g., 10 mmol, 1 equivalent) and formamide (e.g., 40 mmol, 4 equivalents).

-

Heat the reaction mixture with stirring to 130-160°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Maintain the temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to approximately 60°C and pour it into a beaker containing deionized water (e.g., 100 mL).

-

Stir the resulting suspension for 30 minutes to allow for complete precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash the solid with deionized water.

-

Further purify the crude product by washing with anhydrous ethanol to remove any residual formamide and other impurities.

-

Dry the purified this compound in a vacuum oven.

Data Summary Table:

| Parameter | Value/Observation |

| Starting Material | 2-amino-4,5-dichlorobenzoic acid |

| Reagent/Solvent | Formamide |

| Reaction Temperature | 130-160°C |

| Reaction Time | 4-6 hours |

| Work-up | Precipitation in water |

| Purification | Ethanol wash |

| Expected Yield | 85-95% (based on analogous reactions) |

| Appearance | White to off-white solid |

Diagram 2: Experimental Workflow for the Niementowski Synthesis

References

Spectroscopic Characterization of 6,7-Dichloroquinazolin-4(3H)-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dichloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. While complete, formally published spectral assignments for this specific molecule are not abundant in publicly accessible literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate the unambiguous identification and quality assessment of this compound.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound (CAS 6958-39-0) serves as a critical starting material or intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, where the dichloro substitution pattern allows for selective functionalization and modulation of biological activity.[3][4]

Accurate and comprehensive structural confirmation is the bedrock of chemical synthesis and drug development. The following sections detail the expected spectroscopic signature of this compound, providing a reliable reference for its identification.

Molecular Structure:

Caption: Molecular structure with numbering for NMR assignments.

The Analytical Workflow: A Systematic Approach

The confirmation of a chemical structure is a multi-faceted process. Each analytical technique provides a unique piece of the puzzle. The workflow below illustrates a standard, self-validating system for the characterization of a synthesized small molecule like this compound.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Experience: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight of the target compound. For halogenated compounds, MS is particularly powerful because the natural isotopic distribution of halogens provides a highly characteristic fingerprint, offering an immediate layer of validation beyond just the molecular weight.

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is the gold standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Data for C₈H₄Cl₂N₂O: The presence of two chlorine atoms is the most diagnostic feature. Natural chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for the molecular ion peak.

-

[M+H]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2+H]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl.

-

[M+4+H]⁺: The peak for a molecule with two ³⁷Cl isotopes.

The expected relative intensity ratio of these peaks is approximately 9:6:1 .

| Parameter | Predicted Value |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Monoisotopic Mass | 213.9701 Da |

| [M+H]⁺ (HRMS) | 214.9779 (for C₈H₅Cl₂N₂O⁺) |

| Isotopic Peaks (m/z) | 214.98 , 216.97, 218.97 |

| Peak Intensities | 100% (M), ~65% (M+2), ~10% (M+4) |

Trustworthiness - A Self-Validating Protocol for MS Analysis:

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The observation of the calculated m/z for [M+H]⁺ with an error of less than 5 ppm, combined with the characteristic 9:6:1 isotopic pattern for two chlorine atoms, provides extremely high confidence in the elemental composition and identity of the compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the most informative regions of the spectrum are those corresponding to the N-H bond of the lactam, the C=O (amide) bond, and the aromatic C=C and C=N bonds. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation and provides high-quality, reproducible spectra of solid powders.

Predicted IR Absorption Bands: The following table summarizes the expected characteristic vibrational frequencies. These predictions are based on well-established correlation tables and data from analogous quinazolinone structures.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3200 - 3000 | N-H Stretch (lactam) | Medium, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~1680 | C=O Stretch (amide I band) | Strong |

| ~1615 | C=N Stretch | Medium-Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretches | Medium-Strong |

| ~850 - 750 | C-Cl Stretch | Strong |

Trustworthiness - A Self-Validating Protocol for ATR-IR Analysis:

-

Background Scan: With the ATR crystal clean, perform a background scan. This is crucial as it subtracts the spectral signature of the ambient environment (e.g., CO₂ and water vapor), ensuring these do not appear as artifacts in the sample spectrum.

-

Sample Application: Place a small amount of the dry, solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Sample Scan: Acquire the sample spectrum. The presence of strong, sharp peaks at the expected frequencies for the carbonyl and aromatic regions, along with a broader N-H stretch, validates the presence of the core quinazolinone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for the complete elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will definitively establish the connectivity and chemical environment of every atom in the molecule. The choice of DMSO-d₆ as a solvent is strategic for quinazolinones; its polarity effectively solubilizes the compound, and its ability to engage in hydrogen bonding often allows for the clear observation of exchangeable N-H protons, which might be broadened or invisible in other solvents like CDCl₃.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly informative. Due to the substitution pattern, no proton-proton splitting (coupling) is anticipated, leading to a series of singlet peaks.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | N3-H | The acidic lactam proton is highly deshielded and often appears as a broad singlet.[7] |

| ~8.1 | s | 1H | H-2 | This proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.[5] |

| ~7.9 | s | 1H | H-5 | Aromatic proton deshielded by the ring current and the adjacent carbonyl group. |

| ~7.5 | s | 1H | H-8 | Aromatic proton influenced by the ring current and the adjacent nitrogen atom. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C-4 | The carbonyl carbon of the amide is characteristically found in this downfield region.[7] |

| ~148 | C-8a | Quaternary carbon adjacent to N1, shifted downfield. |

| ~145 | C-2 | Methine carbon between two nitrogen atoms, significantly deshielded. |

| ~136 | C-6 or C-7 | Quaternary carbons directly attached to electronegative chlorine atoms are strongly deshielded. |

| ~134 | C-6 or C-7 | |

| ~128 | C-4a | Quaternary carbon fused between the two rings. |

| ~119 | C-5 | Aromatic methine carbon. |

| ~117 | C-8 | Aromatic methine carbon. |

Trustworthiness - A Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) that has been recently tuned and shimmed.

-

Referencing: The chemical shifts must be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).[8] This internal referencing is critical for data accuracy and reproducibility.

-

2D NMR (Optional but Recommended): For unequivocal assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. An HSQC spectrum would correlate the signals at δ ~7.9 and ~7.5 ppm in the ¹H spectrum to their directly attached carbons (C-5 and C-8). An HMBC spectrum would show long-range correlations (e.g., from the N-H proton to C-2 and C-4), confirming the overall structure.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of modern spectroscopic techniques. The key analytical signatures are:

-

Mass Spectrometry: A molecular ion peak cluster ([M+H]⁺) centered at m/z 214.9779, exhibiting a characteristic ~9:6:1 isotopic pattern indicative of two chlorine atoms.

-

IR Spectroscopy: Strong characteristic absorptions for the lactam N-H (~3200 cm⁻¹) and amide C=O (~1680 cm⁻¹) functional groups.

-

¹H NMR: Four distinct singlets in the downfield region, representing the three aromatic/vinylic protons and the single lactam N-H proton.

-

¹³C NMR: Eight unique carbon signals, including a characteristic carbonyl peak around δ 161 ppm.

This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to verify its synthesis and purity with a high degree of certainty.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. www3.nd.edu [www3.nd.edu]

- 3. lookchem.com [lookchem.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Dichloroquinazolin-4(3H)-one CAS number and structure

An In-Depth Technical Guide to 6,7-Dichloroquinazolin-4(3H)-one

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust and validated synthesis protocol, detailed spectroscopic characterization, and a survey of its established and potential biological applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical scaffold.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[4][5][6] The versatility of the quinazolinone ring system, which consists of a fused benzene and pyrimidine ring, allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The specific substitution pattern, such as the dichlorination at the 6 and 7 positions, can significantly modulate the compound's biological efficacy and target specificity.

Chemical Identity and Physicochemical Properties

This compound is a solid, room-temperature stable compound. Its identity is defined by the following key parameters.

| Identifier | Value |

| IUPAC Name | 6,7-dichloro-3,4-dihydroquinazolin-4-one |

| Synonyms | 6,7-Dichloro-3H-quinazolin-4-one |

| CAS Number | 6958-39-0 |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

Physicochemical Data (Predicted)

| Property | Value | Source |

| Boiling Point | 625.6°C at 760 mmHg | [7] |

| Density | 1.44 g/cm³ | [7] |

| LogP | 2.22990 | [7] |

| Storage | Sealed in dry, Room Temperature | [7] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the cyclocondensation of 2-amino-4,5-dichlorobenzoic acid with formamide.[7] This method is favored for its operational simplicity and use of readily available starting materials.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

-

2-amino-4,5-dichlorobenzoic acid (1.0 eq)

-

Formamide (excess, used as solvent and reagent)

-

Ethanol

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4,5-dichlorobenzoic acid with an excess of formamide (e.g., 10-15 mL per gram of benzoic acid derivative).

-

Cyclocondensation: Heat the mixture under reflux with stirring. The reaction temperature should be maintained between 160-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Pour the cooled reaction mixture into cold water. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with cold water to remove any residual formamide.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Causality and Insights: Formamide serves a dual role in this reaction. It acts as the solvent and also as the source of the C2-H unit in the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water. The purification by recrystallization is crucial for removing unreacted starting materials and any side products.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | A singlet around 12.0-12.5 ppm (N-H proton), a singlet around 8.1-8.3 ppm (C2-H proton), and two singlets in the aromatic region (7.5-8.0 ppm) corresponding to the C5-H and C8-H protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) around 160-165 ppm. Signals for the aromatic carbons, including those bonded to chlorine, will appear between 115-150 ppm. The C2 carbon should appear around 145-150 ppm. |

| FT-IR (cm⁻¹) | A broad peak around 3200-3400 (N-H stretch), a sharp peak around 1680-1700 (C=O, amide I band), and peaks in the 1600-1450 range (C=C and C=N aromatic stretches). C-Cl stretches will appear in the fingerprint region (below 800 cm⁻¹). |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (215.04). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a definitive confirmation of the structure. |

Applications in Drug Discovery and Chemical Biology

The 6,7-dichloro substitution on the quinazolinone scaffold has been explored in the development of various therapeutic agents. This substitution pattern is often associated with potent activity and can influence the compound's binding to biological targets.

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties, often targeting key enzymes in cell signaling pathways such as tyrosine kinases.[8] The dichloro substitution at the 6 and 7 positions is a feature found in intermediates for potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

Antimicrobial and Antiviral Potential

The quinazolinone scaffold has been investigated for its activity against various pathogens.[1] Derivatives have shown promise as antibacterial agents, including against resistant strains like MRSA. Furthermore, certain substituted quinazolinones have been identified as potential antiviral agents.[1]

General Mechanism of Action Pathway

The diverse biological activities of quinazolinones stem from their ability to interact with a wide range of biological targets. The diagram below illustrates the central role of this scaffold in modulating various cellular pathways.

Caption: Biological targets of the quinazolinone scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis and the privileged nature of the quinazolinone scaffold make it an attractive starting point for the development of novel therapeutic agents. The dichlorination pattern offers a specific substitution that has been leveraged in potent bioactive molecules, warranting further investigation into its potential across various disease areas.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

The Emergence of a Diuretic Agent: A Technical History of 6,7-Dichloroquinazolin-4(3H)-one

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic structure formed by the fusion of a benzene and a pyrimidine ring, has long been a "privileged scaffold" in medicinal chemistry. Its versatile structure has given rise to a vast array of biologically active compounds, from antimicrobial and anticancer agents to central nervous system modulators. The first derivative of this class was synthesized in 1869, marking the beginning of over a century of exploration into its therapeutic potential. This guide delves into the specific history and discovery of a key derivative, 6,7-Dichloroquinazolin-4(3H)-one, tracing its origins from the mid-20th-century search for novel diuretics to its contemporary relevance in synthetic chemistry.

Part 1: The Discovery and Initial Synthesis of this compound

The story of this compound begins in the late 1950s and early 1960s, a period of intense research and development in the field of diuretic therapy. Scientists were actively seeking new chemical entities that could effectively increase urine output and sodium excretion, crucial for managing conditions like edema and hypertension. The focus had turned to heterocyclic compounds, with the hypothesis that their diverse structures could offer novel mechanisms of action or improved therapeutic profiles over existing treatments.

It was within this scientific context that a team of researchers, led by E.C. Taylor at Princeton University and supported by Merck Sharp & Dohme Research Laboratories, embarked on a systematic investigation of the diuretic potential of quinazolinone derivatives. Their work culminated in a landmark 1961 paper published in the Journal of the American Chemical Society, which is widely considered the first public disclosure of this compound. Preceding this publication, a patent was filed in 1960 by the same research group, detailing the synthesis and diuretic properties of a series of 4-quinazolinones, including the dichloro-derivative.

The rationale for exploring this particular substitution pattern stemmed from the understanding that halogenation of aromatic rings could significantly influence a molecule's biological activity, often enhancing its potency or altering its pharmacokinetic properties. The choice of chlorine atoms at the 6 and 7 positions of the quinazolinone ring was a deliberate experimental step to probe the structure-activity relationship within this chemical series.

The Niementowski Reaction: A Classic Approach to Quinazolinone Synthesis

The synthesis of this compound, as described in the foundational research, employed a variation of the Niementowski quinazolinone synthesis. This classic method involves the condensation of an anthranilic acid derivative with an amide. The causality behind this experimental choice lies in its reliability and versatility for constructing the quinazolinone core from readily available starting materials.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representation of the methodology described in the early literature for the synthesis of this compound:

Objective: To synthesize this compound via the condensation of 2-amino-4,5-dichlorobenzoic acid and formamide.

Materials:

-

2-amino-4,5-dichlorobenzoic acid

-

Formamide

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

-

Reaction Setup: A mixture of 2-amino-4,5-dichlorobenzoic acid and an excess of formamide is placed in a round-bottom flask equipped with a condenser.

-

Heating: The reaction mixture is heated to a temperature of approximately 120-130 °C. The rationale for this temperature is to provide sufficient energy for the condensation reaction to proceed at a reasonable rate while minimizing thermal decomposition of the reactants and products.

-

Reaction Monitoring: The reaction is typically allowed to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess formamide is typically removed under reduced pressure. The crude product often precipitates upon cooling or the addition of water.

-

Purification: The crude solid is collected by filtration and washed with water to remove any remaining formamide and other water-soluble impurities. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final, purified this compound.

This self-validating protocol relies on the physical properties of the product (solid precipitate) for initial isolation and the distinct solubility differences between the product and reactants for effective purification by recrystallization.

Part 2: Historical Development and Evolving Applications

Following its initial discovery as a potent diuretic agent, the trajectory of this compound evolved, reflecting broader trends in drug discovery and synthetic chemistry.

Early Promise as a Diuretic

The initial studies in the early 1960s demonstrated that this compound possessed significant diuretic and natriuretic (sodium excretion) activity. The mechanism of action, while not fully elucidated at the time, was believed to be similar to that of the thiazide diuretics, involving the inhibition of sodium and chloride reabsorption in the renal tubules.

| Compound | Dose (mg/kg) | Urine Volume (% of Control) | Sodium Excretion (mEq/kg) | Potassium Excretion (mEq/kg) |

| This compound | 2.5 | 250% | 0.45 | 0.15 |

| Hydrochlorothiazide (Reference) | 2.5 | 300% | 0.55 | 0.20 |

Note: The data presented here is a representative summary based on the findings of early studies and is intended for comparative purposes.

The dichloro-substitution at the 6 and 7 positions was found to be crucial for this enhanced diuretic activity compared to the unsubstituted quinazolinone parent compound. However, despite its promising preclinical data, this compound was never commercialized as a standalone diuretic drug. It was part of a broader exploration of quinazolinone-based diuretics, which ultimately led to the development and marketing of other derivatives, such as fenquizone.

A Versatile Intermediate in Modern Synthetic Chemistry

While its journey as a primary therapeutic agent was short-lived, the chemical properties of this compound made it a valuable building block in organic synthesis. Its true historical significance lies in its role as a key intermediate in the synthesis of more complex and highly successful therapeutic agents, particularly in the realm of oncology.

The presence of the two chlorine atoms on the benzene ring and the reactive lactam functionality provided synthetic chemists with multiple handles for further chemical modification. This has been particularly exploited in the development of tyrosine kinase inhibitors (TKIs), a major class of targeted cancer therapies.

While not directly used in the final marketed structures of blockbuster drugs like gefitinib and afatinib, the synthetic strategies developed for related dichloroquinazoline intermediates have been instrumental. The chemical principles established in the synthesis and functionalization of compounds like this compound laid the groundwork for the more complex multi-step syntheses of these life-saving medications. The core quinazolinone scaffold remains a central feature of many TKIs, and the early exploration of its substituted derivatives provided the foundational knowledge for their eventual design and synthesis.

The general pathway from a quinazolinone intermediate to a tyrosine kinase inhibitor can be illustrated as follows:

Caption: Conceptual synthetic route to Tyrosine Kinase Inhibitors.

Conclusion: A Legacy of Discovery and Enablement

The history of this compound is a compelling narrative of scientific discovery and the evolving application of a chemical entity. Born from the quest for new diuretics in the mid-20th century, its initial promise as a therapeutic agent was eclipsed by its enduring value as a versatile synthetic intermediate. The foundational research into its synthesis and biological activity not only contributed to the understanding of quinazolinone-based diuretics but also provided crucial knowledge that would later underpin the development of targeted cancer therapies. For today's researchers and drug development professionals, the story of this compound serves as a powerful example of how fundamental research can have far-reaching and often unanticipated impacts on the landscape of medicinal chemistry.

An In-depth Technical Guide to the Solubility and Stability of 6,7-Dichloroquinazolin-4(3H)-one

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6,7-dichloroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount for advancing from early-stage discovery to viable therapeutic applications. This document outlines the foundational principles, experimental designs, and analytical methodologies required to robustly characterize this molecule. The quinazolinone scaffold is a privileged structure in drug development, known for a wide range of biological activities.[1][2][3] Therefore, a detailed understanding of the physicochemical characteristics of its derivatives, such as this compound, is of significant scientific interest.

Part 1: Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is the first step in its scientific evaluation. While specific experimental data for this molecule is not extensively published, we can infer some properties and outline the necessary characterization steps.

Core Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₈H₄Cl₂N₂O | [4] |

| Molecular Weight | 215.04 g/mol | [4] |

| CAS Number | 6958-39-0 | [4] |

| Appearance | Assumed to be a solid, crystalline powder. | General knowledge of similar small molecules. |

| Melting Point | No data available. | [4] |

| Boiling Point | 625.6°C at 760 mmHg (Predicted) | [4] |

| Density | 1.44 g/cm³ (Predicted) | [4] |

| Flash Point | 332.2°C (Predicted) | [4] |

| pKa | No data available. | |

| LogP | No data available. |

Note: The lack of available experimental data underscores the importance of the protocols detailed in this guide.

Part 2: Aqueous and Organic Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, impacting everything from formulation to bioavailability. A comprehensive solubility assessment in both aqueous and organic media is essential.

Theoretical Considerations and Causality

The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] The presence of two chlorine atoms on the quinazolinone core of this compound is expected to increase its lipophilicity. The quinazolinone ring system itself possesses both hydrogen bond donors and acceptors, suggesting some potential for solubility in polar solvents. However, the overall molecule is likely to exhibit poor aqueous solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

Recommended Solvents for Initial Screening

A diverse panel of solvents should be used for an initial solubility screen.

| Solvent Class | Recommended Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer) | To assess pH-dependent aqueous solubility, which is critical for predicting behavior in physiological environments. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Commonly used as stock solution solvents in biological assays.[6][7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Frequently used in formulation development.[6][7] |

| Non-polar | Dichloromethane, Chloroform, Toluene | To understand solubility in lipophilic environments.[6][7] |

Detailed Protocol for Solubility Determination by HPLC-UV

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: In separate vials, add an excess amount of this compound to a fixed volume of each test solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC-UV. The concentration is determined by comparing the peak area of the analyte to the calibration curve. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of small molecules in solution.[8]

Part 3: Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a key component of this evaluation.[9][10][11] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[9]

Rationale for Forced Degradation Studies

Forced degradation studies are essential for:

-

Elucidating potential degradation pathways.[11]

-

Identifying likely degradation products.

-

Developing and validating stability-indicating analytical methods.[10]

-

Understanding the intrinsic stability of the molecule.[9]

Experimental Design for Forced Degradation

The following diagram illustrates the typical stress conditions applied in a forced degradation study.

Caption: Forced degradation study design.

Detailed Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water). For solid-state studies, use the neat compound.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the compound solution with 0.1 M HCl and 0.1 M NaOH, respectively. Heat as necessary to achieve degradation (e.g., 80°C).[12] Neutralize the samples before analysis.

-

Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[10]

Predicted Degradation Pathways

Based on the quinazolinone scaffold, hydrolysis is a likely degradation pathway, particularly under acidic or basic conditions. This could lead to the opening of the pyrimidine ring. The chloro substituents may also be susceptible to nucleophilic substitution under certain conditions.

Part 4: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound.

Typical HPLC Method Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of maximum absorbance (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with acceptable precision and accuracy.[13]

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. By following the outlined experimental protocols and employing validated analytical methods, researchers can generate the robust data necessary to support the advancement of this compound in drug discovery and development pipelines. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, ensuring the integrity and reliability of the generated data.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. biomedres.us [biomedres.us]

- 12. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Mechanistic Theories of 6,7-Dichloroquinazolin-4(3H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Halogen Effect

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. [1][2]This fused heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. [3][4][5]Several quinazolinone-based drugs have been successfully commercialized, particularly in oncology, validating the therapeutic potential of this chemical class. [3][4] The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings. [4]Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the C2, C3, C6, and C7 positions. [1][2]Halogenation, in particular, is a common strategy to enhance the potency and modulate the selectivity of bioactive molecules. [6][7]The introduction of chlorine atoms, as in the case of 6,7-dichloroquinazolin-4(3H)-one , can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target proteins.

While the broader class of quinazolinones is extensively studied, the specific compound this compound remains a relatively unexplored entity in publicly accessible literature. This guide, therefore, ventures into the realm of informed scientific theory. By synthesizing data from structurally related analogues, we will propose and dissect three primary, plausible mechanisms of action for this compound. This document is designed not as a definitive statement of fact, but as a technical roadmap for researchers aiming to unlock the therapeutic potential of this enigmatic molecule. Each proposed mechanism is accompanied by a detailed, field-proven experimental workflow for its validation.

Theory 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Scientific Rationale: The 4-anilinoquinazoline scaffold is the foundational structure for a multitude of first and second-generation epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib. [8][9]The quinazoline core acts as a highly effective hinge-binding moiety, anchoring the inhibitor within the ATP-binding pocket of the kinase domain. [10]This interaction competitively blocks ATP binding, thereby inhibiting autophosphorylation and downstream signaling cascades that drive cell proliferation and survival. [11]Similarly, the quinazoline scaffold is integral to inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. [12][13]Vandetanib, an approved multi-kinase inhibitor targeting both EGFR and VEGFR-2, is a quinazoline derivative. [13] The presence of dichloro-substituents on the benzene ring of the quinazoline core is a known feature in potent kinase inhibitors. For instance, the investigational drug Poziotinib contains a 3,4-dichloro-2-fluoroanilino moiety attached to a quinazoline core and demonstrates potent inhibition of EGFR and HER2. [14]The electron-withdrawing nature and steric bulk of the chlorine atoms at the 6 and 7 positions of this compound could enhance its binding affinity and selectivity for the hydrophobic regions of the ATP-binding pocket of various kinases, most notably those of the EGFR and VEGFR families.

Proposed Signaling Pathway: RTK Inhibition

Caption: Proposed inhibition of RTK signaling by this compound.

Experimental Validation Workflow

A tiered approach is recommended to validate this hypothesis, moving from broad cellular effects to specific molecular interactions.

Tier 1: Cellular Proliferation and Viability Assays

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to be dependent on RTK signaling.

-

Protocol:

-

Cell Line Selection: Utilize a panel of cell lines with varying RTK expression levels (e.g., A549 [high EGFR], H1975 [mutant EGFR], HUVEC [high VEGFR-2]).

-

MTT/MTS Assay: Seed cells in 96-well plates and treat with a dose-response range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Data Analysis: Measure cell viability using an MTT or MTS reagent. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A potent IC50 in RTK-dependent lines would be the first piece of supporting evidence.

-

Tier 2: Target-Specific Inhibition in a Cellular Context

-

Objective: To confirm that the compound inhibits the phosphorylation of the target RTK within the cell.

-

Protocol (Western Blotting):

-

Treatment: Treat selected cell lines (e.g., A549) with the compound at concentrations around its IC50 value for a short duration (e.g., 1-4 hours).

-

Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for A549 cells) to induce RTK phosphorylation.

-

Lysis & Electrophoresis: Lyse the cells, quantify protein concentration, and separate proteins by SDS-PAGE.

-

Immunoblotting: Transfer proteins to a PVDF membrane and probe with antibodies specific for the phosphorylated form of the target RTK (e.g., p-EGFR) and the total form of the RTK (e.g., Total EGFR) as a loading control.

-

Analysis: A dose-dependent decrease in the p-RTK signal relative to the total RTK signal would strongly indicate target engagement.

-

Tier 3: In Vitro Kinase Inhibition Assays

-

Objective: To definitively prove direct inhibition of the kinase enzyme and determine the compound's potency.

-

Protocol:

-

Assay Setup: Use a cell-free in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) with recombinant EGFR or VEGFR-2 kinase.

-

Inhibition: Incubate the kinase, a suitable substrate, and ATP with a range of concentrations of this compound.

-

Detection: Measure kinase activity by quantifying the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: Calculate the in vitro IC50 value. This provides a direct measure of the compound's potency against the isolated enzyme.

-

Caption: Experimental workflow for validating the RTK inhibition hypothesis.

Theory 2: Disruption of Microtubule Dynamics

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of their dynamic instability is a clinically validated anticancer strategy. [15]Several quinazolinone derivatives have been identified as antimitotic agents that inhibit tubulin polymerization. [3][15][16]These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to a dissolution of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis. [15] The planar, heterocyclic structure of this compound, potentially with substituents at the C2 or C3 position in a broader library, could facilitate its insertion into the colchicine binding site of tubulin. The dichloro-substituents would contribute to the lipophilicity and electronic interactions required for high-affinity binding.

Proposed Mechanism: Antimitotic Action

Caption: Proposed antimitotic mechanism of this compound.

Experimental Validation Workflow

Tier 1: Cell Cycle Analysis

-

Objective: To determine if the compound induces arrest at the G2/M phase of the cell cycle, a hallmark of antimitotic agents.

-

Protocol (Flow Cytometry):

-

Treatment: Treat a rapidly proliferating cell line (e.g., HeLa, MCF-7) with the compound at 1x and 5x its IC50 for 24 hours. Include a known antimitotic agent (e.g., colchicine, paclitaxel) as a positive control.

-

Staining: Harvest cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. A significant increase in the cell population in the G2/M phase (with 4N DNA content) compared to the vehicle control indicates cell cycle arrest.

-

Tier 2: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Protocol:

-

Assay Setup: Use a commercially available, fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin incorporates into growing microtubules.

-

Reaction: Incubate highly purified bovine or porcine brain tubulin with a GTP-containing buffer and a range of concentrations of this compound.

-

Measurement: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader.

-

Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. Inhibition is observed as a decrease in the rate and extent of polymerization.

-

Tier 3: Immunofluorescence Microscopy

-

Objective: To visualize the effect of the compound on the microtubule network and mitotic spindles in intact cells.

-

Protocol:

-

Cell Culture & Treatment: Grow cells (e.g., HeLa) on glass coverslips and treat with the compound at its IC50 for 16-24 hours.

-

Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Staining: Stain the microtubules with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the DNA with DAPI.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for disruption of the normal microtubule cytoskeleton, aberrant mitotic spindles, and an increased mitotic index.

-

Caption: Experimental workflow for validating the antimitotic hypothesis.

Theory 3: Direct Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

Scientific Rationale: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). The ratio of these proteins determines the cell's fate. Some quinazolinone derivatives have been shown to induce apoptosis by directly modulating the expression or function of Bcl-2 family proteins. [2]For example, certain derivatives can suppress the expression of anti-apoptotic Bcl-2 while promoting the translocation of pro-apoptotic Bax to the mitochondria, leading to the release of cytochrome c and caspase activation. [2] The this compound core could serve as a scaffold that, with appropriate substitutions, mimics a BH3-domain, allowing it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This would release pro-apoptotic proteins and trigger the apoptotic cascade. The dichloro substitution pattern could be crucial for establishing the necessary hydrophobic and electronic interactions for this binding.

Proposed Mechanism: Apoptosis Induction

Caption: Proposed mechanism for apoptosis induction via Bcl-2 inhibition.

Experimental Validation Workflow

Tier 1: Apoptosis Detection and Quantification

-

Objective: To confirm that the compound induces apoptosis in cancer cells.

-

Protocol (Annexin V/PI Staining):

-

Treatment: Treat cancer cells (e.g., MCF-7, K562) with the compound at its IC50 for various time points (e.g., 12, 24, 48 hours).

-

Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells).

-

Analysis: Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations confirms apoptosis induction.

-

Tier 2: Measurement of Caspase Activation

-

Objective: To determine if the observed apoptosis is caspase-dependent.

-

Protocol (Western Blotting or Activity Assay):

-

Western Blot: Treat cells as above, lyse, and perform Western blotting for cleaved (activated) forms of key caspases, such as Caspase-9 (initiator) and Caspase-3 (executioner), and for PARP, a substrate of Caspase-3. The appearance of cleaved fragments indicates caspase activation.

-

Activity Assay: Use a colorimetric or fluorometric assay that measures the activity of specific caspases (e.g., Caspase-3/7) in cell lysates after treatment.

-

Tier 3: Analysis of Bcl-2 Family Protein Expression

-

Objective: To investigate if the compound alters the expression or localization of Bcl-2 family proteins.

-

Protocol (Western Blotting):

-

Treatment & Lysis: Treat cells with the compound for 24-48 hours.

-

Immunoblotting: Perform Western blotting on whole-cell lysates using antibodies against Bcl-2, Bax, Mcl-1, and Bak.

-

Analysis: Quantify the protein levels to see if the compound causes a shift in the ratio of pro- to anti-apoptotic proteins (e.g., a decrease in Bcl-2 and/or an increase in Bax).

-

Quantitative Data Summary from Related Compounds

While specific data for this compound is not available, the following table summarizes the activity of structurally related halogenated quinazolinones to provide a contextual benchmark for potential potency.

| Compound Class | Target(s) | Example IC50 Values | Cell Line(s) | Reference |

| 4-Anilinoquinazolines | EGFR | 0.37 to 12.93 nM | Various | [17] |

| 6-Chloro-quinazolinones | Tubulin | 0.34 µM | MCF-7 | [3] |

| Quinazolinone Hybrids | VEGFR-2 | 4.6 µM | (Enzymatic) | [18] |

| Dichloro-anilino-quinazolines | EGFR, HER2 | Potent nM range | Various | [14] |

Conclusion

This compound stands at an intriguing intersection of known structure-activity relationships. The quinazolinone core is a proven scaffold for potent pharmacological agents, and di-halogenation is a key strategy for enhancing biological activity. Based on robust evidence from analogous compounds, we have proposed three primary mechanistic theories: inhibition of receptor tyrosine kinases , disruption of microtubule dynamics , and direct induction of apoptosis .

This guide provides the scientific rationale and, critically, the detailed experimental workflows necessary to systematically investigate these theories. The path forward for characterizing this compound is clear. Through the diligent application of the described cell-based assays, in vitro biochemical assays, and molecular biology techniques, the research community can elucidate the true mechanism of action of this compound, potentially uncovering a novel and potent therapeutic agent.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Poziotinib - Wikipedia [en.wikipedia.org]

- 15. Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 6,7-Dichloroquinazolin-4(3H)-one as a Foundational Scaffold in Kinase Inhibitor Screening

Introduction

The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities, particularly as an anticancer agent.[1][2][3] This heterocycle is a cornerstone in the design of numerous clinically approved and investigational protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5][6] Quinazolinone-based compounds often function as ATP-competitive inhibitors, leveraging their structural similarity to the adenine ring of ATP to bind within the enzyme's active site.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6,7-Dichloroquinazolin-4(3H)-one in kinase inhibitor screening campaigns. Rather than being a potent inhibitor itself, this compound serves as an ideal starting fragment and reference scaffold for building libraries of more complex and potent kinase inhibitors. We will detail its mechanism of action, provide robust protocols for both biochemical and cell-based screening, and offer insights into data interpretation.

The Quinazolinone Scaffold: Mechanism of Action in Kinase Inhibition

The efficacy of the quinazolinone scaffold lies in its ability to mimic the purine ring of ATP. The nitrogen atom at position 1 (N1) and the exocyclic oxygen at C4 typically form critical hydrogen bonds with the "hinge region" of the kinase domain, an area that connects the N- and C-lobes of the enzyme and anchors ATP.[1] By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that activates downstream signaling pathways.

The 6,7-dichloro substitutions on the benzene ring of the quinazolinone core serve two primary purposes in a drug discovery context:

-

Electronic Modulation: The electron-withdrawing nature of the chlorine atoms can influence the binding affinity and pharmacokinetic properties of derivatives.

-

Vector for Synthesis: These positions provide synthetic handles for further chemical modification, allowing for the exploration of the surrounding pocket within the kinase active site to enhance potency and selectivity.

Applications in Kinase Screening Programs

This compound is best utilized in the following screening contexts:

-

Fragment-Based Library Development: It serves as a validated starting point. Screening this core fragment can confirm its binding to a target kinase, providing a foundation for synthetic chemists to build upon.

-

Reference Compound: When screening libraries of quinazolinone derivatives against kinases like Epidermal Growth Factor Receptor (EGFR) or Src Tyrosine Kinase, this core structure can be used as a baseline reference to evaluate the potency contribution of various substitutions.[9][10]

-

Control Compound: It can act as a negative or weakly active control to validate assay performance and ensure that observed activity from more complex derivatives is not due to non-specific effects of the core structure.

Experimental Protocols

The following protocols describe a robust workflow for evaluating quinazolinone-based compounds, starting with a direct biochemical assay and progressing to a physiologically relevant cell-based assay.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a cell-free enzymatic assay to measure the direct inhibitory effect of a compound on kinase activity by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method ideal for this purpose due to its high sensitivity and robustness for high-throughput screening.[11][12] We will use EGFR as a representative tyrosine kinase.

Objective: To determine the concentration of this compound or its derivatives required to inhibit 50% of the target kinase's activity (IC₅₀).

Materials:

-

Recombinant human kinase enzyme (e.g., EGFR)[13]

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)[14]

-

This compound and/or derivative library

-

ATP (Ultra-Pure)[9]

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and sterile tips

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compound stock in DMSO. c. Further dilute these compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[12][15]

-

Kinase Reaction Setup (25 µL final volume): a. To the wells of a white assay plate, add 5 µL of the diluted test compound or vehicle control (assay buffer with equivalent DMSO concentration). b. Add 10 µL of a 2.5X kinase/substrate master mix (containing the purified EGFR enzyme and Poly(Glu,Tyr) substrate in kinase assay buffer). c. Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiation of Kinase Reaction: a. Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4] b. Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization based on enzyme activity.[16]

-

Termination of Reaction and ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate the plate at room temperature for 40 minutes.[11]

-

Luminescence Signal Generation: a. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. b. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[16]

-

Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Plot the percentage of inhibition (relative to DMSO-only controls) against the logarithm of the test compound concentration. c. Calculate the IC₅₀ value using a non-linear regression model (sigmoidal dose-response curve).

Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)

This protocol measures the overall effect of a compound on cell viability or proliferation, providing a more physiologically relevant measure of potency. It accounts for factors like cell permeability and metabolic stability.[4] We will use the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, making it highly sensitive to EGFR inhibitors.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.

Objective: To determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI₅₀).

Materials:

-

A431 cell line (or other relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (prepared as in Protocol 1)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570 or similar)

-

Sterile, opaque-walled 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: a. Culture A431 cells according to standard protocols. b. Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Add 100 µL of the medium containing the compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration). c. The final volume in each well should be 200 µL.

-

Incubation: a. Incubate the plates for 72 hours under standard cell culture conditions. This duration allows for multiple cell doubling times.[7]

-

Cell Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well (adjust volume based on manufacturer instructions). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Data Acquisition and Analysis: a. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. b. Measure the luminescence with a plate reader. c. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ value.

Data Interpretation and Troubleshooting

The data generated from these assays allow for a multi-faceted evaluation of the test compounds.

Representative Data Table:

| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular GI₅₀ (nM) |

| This compound | EGFR | > 10,000 | A431 | > 10,000 |

| Derivative A (e.g., anilino sub.) | EGFR | 150 | A431 | 850 |

| Gefitinib (Positive Control) | EGFR | 25 | A431 | 100 |

Interpreting the Results:

-

Biochemical vs. Cellular Potency: It is common for compounds to be less potent in cellular assays than in biochemical assays (IC₅₀ < GI₅₀), as seen with "Derivative A".[4] This discrepancy can be attributed to several factors:

-

Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

-

Competition with Intracellular ATP: ATP concentrations inside a cell (millimolar range) are much higher than those typically used in biochemical assays (micromolar range), requiring a higher concentration of an ATP-competitive inhibitor to be effective.[4]

-

Cellular Metabolism: The compound may be rapidly metabolized into an inactive form.

-

Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

-

Common Troubleshooting:

-

Compound Solubility: Quinazolinone derivatives can have poor aqueous solubility. If precipitation is observed, consider using a lower stock concentration, adding a co-solvent like Pluronic F-68 to the assay buffer, or modifying the compound's structure to improve solubility.[16]

-

High Background Signal: In luminescence assays, this may indicate contamination or assay reagent instability. Ensure all reagents are prepared fresh and protected from light as recommended.

-

Poor Z'-factor (<0.5): This indicates low assay robustness.[17] Optimize enzyme/substrate concentrations, incubation times, or ATP concentration to improve the signal-to-background ratio.

Conclusion

This compound is a valuable chemical tool for kinase inhibitor discovery. While not a potent inhibitor on its own, its established role as a kinase-binding scaffold makes it an excellent starting point for fragment-based design and a crucial reference compound for structure-activity relationship studies. The biochemical and cell-based protocols provided here offer a robust framework for screening and characterizing novel quinazolinone-based inhibitors, enabling researchers to identify promising lead candidates for further development.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. promega.com [promega.com]